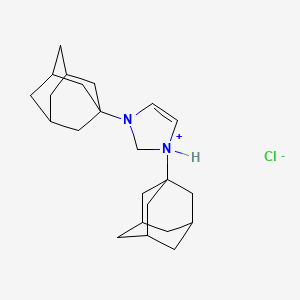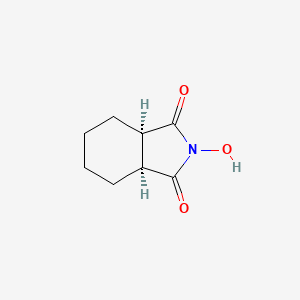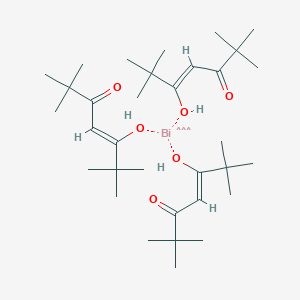
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of an imidazolium cation and a trifluoromethanesulfonate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The resulting 3-ethyl-1,2-dimethylimidazolium iodide is then treated with silver trifluoromethanesulfonate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate anion is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazolium-ammonium salt, while oxidation may produce an imidazolium oxide.
Applications De Recherche Scientifique
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as the synthesis of heterocycles and the formation of carbon-carbon bonds.
Ionic liquids: Due to its ionic nature, it can be used as a component of ionic liquids, which are employed as solvents and catalysts in green chemistry.
Biological studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material science: It is used in the development of advanced materials, such as conductive polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with nucleophilic sites on biomolecules, while the trifluoromethanesulfonate anion can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethenyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide: This compound has a similar imidazolium cation but with a bromide anion instead of trifluoromethanesulfonate.
1,3-dimethylimidazolium iodide: This compound features a similar imidazolium cation with iodide as the counterion.
1-ethyl-2,3-dimethylimidazolium iodide: Another similar compound with an iodide anion.
Uniqueness
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate anion, which imparts distinct physicochemical properties such as high thermal stability and low nucleophilicity. These properties make it particularly useful in applications requiring robust and inert ionic compounds.
Propriétés
IUPAC Name |
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-7H,4H2,1-3H3;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLTVCQZCOMDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[NH+](C1C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


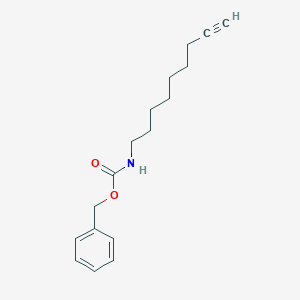
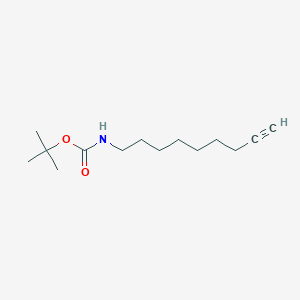
![Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)






